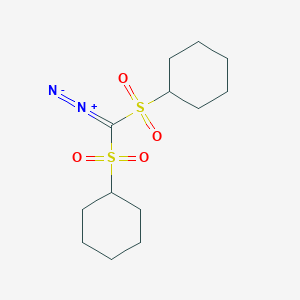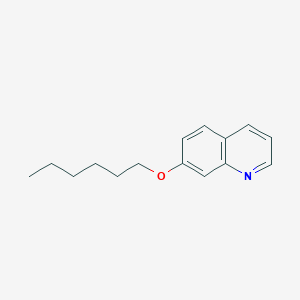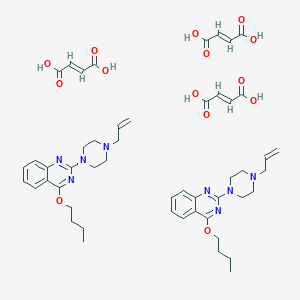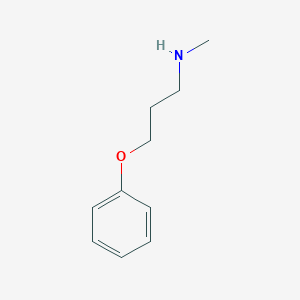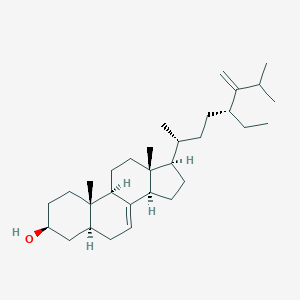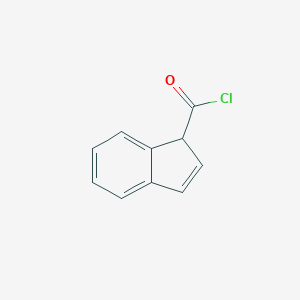
1H-Indene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in common organic solvents such as chloroform, ether, and benzene.
Mecanismo De Acción
1H-Indene-1-carbonyl chloride is a reactive compound that can undergo various chemical reactions. It can react with amines, alcohols, and other nucleophiles to form corresponding derivatives. The mechanism of action of 1H-Indene-1-carbonyl chloride in organic synthesis involves the activation of the carbonyl group, which makes it more reactive towards nucleophilic attack.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1H-Indene-1-carbonyl chloride. However, it is known to be a reactive compound that can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Indene-1-carbonyl chloride in lab experiments is its high reactivity towards nucleophiles. It can be used to prepare a wide range of organic compounds with different functional groups. However, its high reactivity also makes it difficult to handle, and it requires careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 1H-Indene-1-carbonyl chloride in scientific research. One of the areas of research is the development of new synthetic methodologies using 1H-Indene-1-carbonyl chloride as a reagent. Another area of research is the synthesis of new pharmaceuticals and agrochemicals using 1H-Indene-1-carbonyl chloride as a starting material. Additionally, the study of the biochemical and physiological effects of 1H-Indene-1-carbonyl chloride can provide valuable insights into its potential applications in the field of medicine.
Conclusion:
In conclusion, 1H-Indene-1-carbonyl chloride is a versatile compound that has a wide range of scientific research applications. Its high reactivity towards nucleophiles makes it a valuable reagent in organic synthesis. However, its high reactivity also makes it difficult to handle, and it requires careful handling and storage. Further research on the synthesis and applications of 1H-Indene-1-carbonyl chloride can lead to the development of new synthetic methodologies and the synthesis of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
1H-Indene-1-carbonyl chloride can be synthesized by the reaction of indene with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature, and the yield of the product is high.
Aplicaciones Científicas De Investigación
1H-Indene-1-carbonyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis for the preparation of various functional groups.
Propiedades
Número CAS |
128454-13-7 |
|---|---|
Nombre del producto |
1H-Indene-1-carbonyl chloride |
Fórmula molecular |
C10H7ClO |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
1H-indene-1-carbonyl chloride |
InChI |
InChI=1S/C10H7ClO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H |
Clave InChI |
WVFYMHFZHRIIIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(C=CC2=C1)C(=O)Cl |
SMILES canónico |
C1=CC=C2C(C=CC2=C1)C(=O)Cl |
Sinónimos |
1H-Indene-1-carbonyl chloride (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



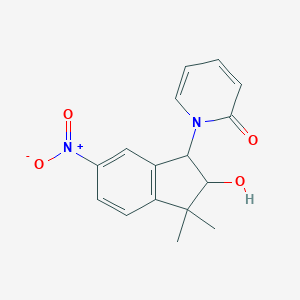

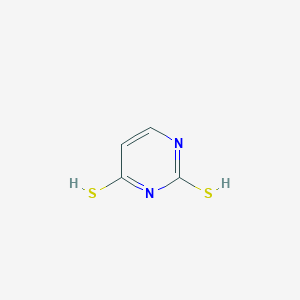
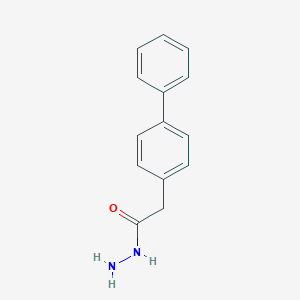
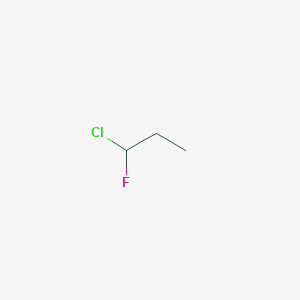
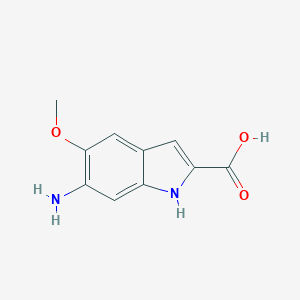
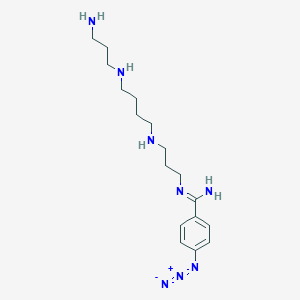
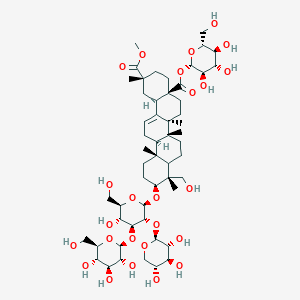
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
